gamma-Terpinene

描述

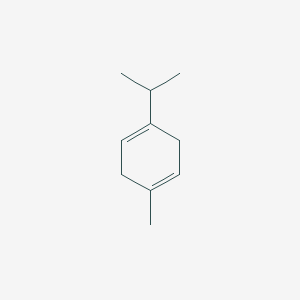

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFLAYDHMOASIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041210 | |

| Record name | gamma-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless oily liquid; refreshing, herbaceous-citrusy aroma | |

| Record name | 1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Terpinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,4-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

181.00 to 183.00 °C. @ 760.00 mm Hg | |

| Record name | gamma-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00868 mg/mL at 22 °C, Insoluble in water; soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | gamma-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,4-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.845 | |

| Record name | p-Mentha-1,4-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.09 [mmHg] | |

| Record name | gamma-Terpinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-85-4 | |

| Record name | γ-Terpinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Terpinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crithmene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TERPINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGF4PQP49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-10 °C | |

| Record name | gamma-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Gamma-Terpinene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpinene (γ-terpinene) is a monoterpene that has garnered significant interest within the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As a key component of many essential oils, understanding its natural distribution and the methodologies for its efficient isolation are crucial for advancing research and development in pharmaceuticals, nutraceuticals, and fragrance industries. This technical guide provides an in-depth overview of the primary natural sources of this compound, presenting quantitative data on its prevalence. Furthermore, it details the experimental protocols for its extraction and purification, offering a roadmap for obtaining high-purity this compound for laboratory and clinical investigations.

Natural Sources of this compound

This compound is found in a variety of aromatic plants, with its concentration varying significantly depending on the species, geographical origin, and harvesting time.[1] The essential oils of citrus fruits, herbs, and spices are particularly rich sources. The following table summarizes the quantitative analysis of this compound content in the essential oils of several key botanical sources, as determined by gas chromatography-mass spectrometry (GC-MS).

| Botanical Source | Plant Part | Percentage of γ-Terpinene in Essential Oil (%) | Reference(s) |

| Citrus reticulata (Mandarin) | Peel | 5.1 - 15.5 | [2][3][4][5] |

| Citrus limon (Lemon) | Peel | 8.33 - 11.48 | [6][7][8] |

| Cuminum cyminum (Cumin) | Seeds | 6.1 - 12.6 | [9][10][11][12] |

| Lippia multiflora | Leaves | 3.3 | [13] |

| Thymus vulgaris (Thyme) | Aerial Parts | 6.1 - 30.9 | |

| Melaleuca alternifolia (Tea Tree) | Leaves | up to 28 | |

| Origanum vulgare (Oregano) | Aerial Parts | 1.83 - 11.2 |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources is typically a multi-step process involving the initial extraction of the essential oil followed by purification techniques to isolate the target compound.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[14][15] The process utilizes steam to vaporize the volatile compounds, which are then condensed and collected.

Protocol for Steam Distillation of Citrus Peels:

-

Preparation of Plant Material: Fresh citrus peels (e.g., lemon or mandarin) are grated or minced to increase the surface area for efficient oil extraction.[16][17] For other plant materials like leaves or seeds, they should be crushed or ground.

-

Apparatus Setup: A Clevenger-type apparatus or a standard steam distillation setup is assembled. This consists of a boiling flask (for generating steam), a biomass flask (containing the plant material), a condenser, and a collection vessel (separatory funnel or Florentine flask).[16]

-

Distillation Process:

-

The biomass flask is filled with the prepared plant material.

-

The boiling flask is filled with distilled water and heated to produce steam.

-

Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water.

-

The condensed liquid (a mixture of water and essential oil) is collected in the receiving vessel.

-

-

Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol (the aqueous distillate). The oil can be separated using a separatory funnel.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Typical Parameters:

-

Preheating of peels: Preheating the peels before distillation can enhance the oil yield.[18]

-

Distillation Time: The optimal extraction time for citrus peels is typically around 90 minutes.[19]

-

Temperature: The distillation is carried out at the boiling point of water (100°C at standard pressure).

Step 2: Purification by Fractional Vacuum Distillation

Fractional distillation is employed to separate the components of the essential oil based on their different boiling points.[20] Performing the distillation under vacuum is crucial as it lowers the boiling points of the terpenes, preventing their thermal degradation.[21]

Protocol for Fractional Vacuum Distillation of Terpenes:

-

Apparatus Setup: A fractional distillation apparatus is assembled, which includes a heated round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a manometer.

-

Distillation Process:

-

The crude essential oil is placed in the round-bottom flask with a stir bar.

-

The system is sealed, and the vacuum pump is engaged to reduce the pressure.

-

The flask is gently heated. As the temperature rises, the components with lower boiling points will vaporize first, ascend the fractionating column, condense, and be collected in the receiving flask.

-

The temperature at the top of the column is monitored closely. Fractions are collected over specific temperature ranges. This compound (boiling point ~183°C at atmospheric pressure) will distill at a lower temperature under vacuum.

-

-

Fraction Collection: Different fractions are collected by changing the receiving flask as the temperature plateaus and then rises again, indicating the distillation of a new component.

Typical Parameters:

-

Vacuum Pressure: Pressures in the range of 5 mmHg to 15 mmHg are commonly used.[21] At 15 mmHg, the boiling point of the components is significantly reduced.[20] A pressure of 7.3 kPa has also been reported.[22]

-

Reflux Ratio: The reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is controlled to optimize separation. Ratios such as 1:3 or 24:1 have been used depending on the desired purity.[19][21]

-

Temperature: The temperature is gradually increased. For a terpene fraction containing this compound, a cube temperature of 67°C to 70°C under a pressure of 2.64 kPa has been used.[19]

Step 3: High-Purity Isolation by Preparative Gas Chromatography (Prep-GC)

For obtaining highly pure this compound for pharmaceutical or analytical applications, preparative gas chromatography is an effective final purification step.

Protocol for Preparative Gas Chromatography:

-

Instrument Setup: A gas chromatograph equipped with a preparative-scale column, a splitter to divert a small portion of the effluent to a detector (e.g., FID) and the majority to a collection trap, and a fraction collector is used.

-

Sample Injection: The this compound-rich fraction obtained from fractional distillation is injected into the GC.

-

Separation: The components are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase within the column. The temperature of the column is programmed to increase over time to elute the compounds.

-

Fraction Collection: As the this compound peak is detected, the fraction collector is activated to trap the pure compound as it elutes from the column. The traps are typically cooled to condense the compound.

Typical Parameters:

-

Column: A column with a non-polar stationary phase is often used for terpene separation.

-

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

-

Temperature Program: The oven temperature is programmed to ramp up, for example, from an initial temperature of around 60°C to a final temperature of 240°C.[1]

-

Injection Volume: The volume injected will depend on the capacity of the preparative column.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a natural source.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide has outlined the significant natural sources of this compound and provided detailed experimental protocols for its isolation and purification. By leveraging techniques such as steam distillation, fractional vacuum distillation, and preparative gas chromatography, researchers and drug development professionals can effectively obtain high-purity this compound. The presented data and methodologies serve as a valuable resource for facilitating further investigation into the therapeutic potential of this promising natural compound. The systematic approach detailed herein ensures a reproducible and efficient pathway from botanical source to purified active ingredient, which is essential for rigorous scientific study and the development of novel applications.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Volatile Compounds and Antioxidant and Antimicrobial Activities of Selected Citrus Essential Oils Originated from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Typical G.C. analysis [thegoodscentscompany.com]

- 9. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. japsonline.com [japsonline.com]

- 14. scielo.br [scielo.br]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Biosynthesis of Gamma-Terpinene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpinene, a monocyclic monoterpene, is a significant component of the essential oils of numerous aromatic and medicinal plants, including those from the Lamiaceae and Apiaceae families. It is a key precursor to other important aromatic compounds such as thymol and carvacrol and possesses notable biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Understanding the intricate biosynthetic pathway of this compound is crucial for its potential applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic reactions, regulatory mechanisms, and key experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These building blocks are produced through two distinct pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For monoterpenes like this compound, the MEP pathway is the primary source of precursors.

Geranyl diphosphate (GPP), a C10 intermediate, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS). GPP serves as the direct substrate for the key enzyme in this pathway: This compound synthase (TPS) . This enzyme catalyzes the complex cyclization of the linear GPP molecule to form the cyclic monoterpene, this compound.[1] This enzymatic reaction is a critical control point in the biosynthesis of this compound and other related monoterpenes.

References

An In-depth Technical Guide to the Physicochemical Properties of gamma-Terpinene

For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Terpinene, a naturally occurring monoterpene, is a significant constituent of various essential oils, including those from citrus fruits and tea tree. It is recognized for its distinct aromatic properties and is increasingly investigated for its potential therapeutic applications, notably its antioxidant and anti-inflammatory effects. A thorough understanding of its physicochemical properties is fundamental for its application in research, particularly in drug development and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its biosynthetic pathway and a key signaling pathway associated with its anti-inflammatory activity.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [1][2][3] |

| Molecular Weight | 136.23 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Herbaceous, citrusy, lemon-like | [5] |

| Boiling Point | 181-183 °C at 760 mmHg | [1][4][5][6] |

| Melting Point | -10 °C | [1][2][5] |

| Density | 0.841 - 0.853 g/cm³ at 20-25 °C | [1][2][4] |

| Refractive Index (n_D²⁰) | 1.472 - 1.478 | [1] |

| Solubility in Water | 8.68 mg/L at 22 °C (practically insoluble) | [1][4][5] |

| Solubility in Organic Solvents | Soluble in ethanol and most fixed oils | [1][7] |

| Vapor Pressure | ~0.7 - 1.09 mmHg at 20-25 °C | [1] |

| logP (Octanol-Water Partition Coefficient) | 4.36 - 4.50 | [1][2][5] |

Experimental Protocols for Determination of Physicochemical Properties

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are adapted for a volatile liquid and emphasize safety and accuracy.

Safety Precautions

Before conducting any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound.[8][9][10][11][12]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[8][10]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9][10] It is a flammable liquid.[13]

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[8][11]

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask (50 mL)

-

Condenser

-

Thermometer (calibrated)

-

Boiling chips

-

Distillation head and receiving flask

Procedure:

-

Place a few boiling chips into the round-bottom flask.

-

Add approximately 20 mL of this compound to the flask.

-

Set up the distillation apparatus in a fume hood. Ensure all joints are securely clamped.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Continue to record the temperature until the distillation is complete or a significant temperature change is observed. A stable temperature throughout the distillation indicates a pure substance.

Determination of Melting Point (Freezing Point)

For liquids, the melting point is often referred to as the freezing point.

Apparatus:

-

Test tube

-

Beaker

-

Cooling bath (e.g., ice-salt mixture)

-

Thermometer (calibrated)

-

Stirring rod

Procedure:

-

Place approximately 5 mL of this compound into a test tube.

-

Insert the thermometer into the liquid, ensuring the bulb is fully submerged but not touching the bottom of the test tube.

-

Place the test tube in the cooling bath.

-

Gently stir the this compound with the stirring rod as it cools.

-

Record the temperature at regular intervals.

-

The freezing point is the temperature at which the liquid begins to solidify and the temperature remains constant until all the liquid has frozen.

Measurement of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath set to a constant temperature (e.g., 20 °C)

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on the analytical balance and record the mass (m1).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it. Record the mass (m2).

-

The mass of the this compound is m2 - m1.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index measures how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

-

Ethanol and lens paper for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Allow a few minutes for the sample to reach the desired temperature (e.g., 20 °C).

-

Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of a substance.

Apparatus:

-

Separatory funnel or glass-stoppered flasks

-

Mechanical shaker or magnetic stirrer

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a separatory funnel or flask.

-

Shake the mixture vigorously at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed to allow for phase separation. Centrifugation can be used to facilitate this process.

-

Carefully collect a sample from the aqueous phase, ensuring no undissolved this compound is included.

-

Quantify the concentration of this compound in the aqueous sample using a calibrated analytical method such as GC-MS.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the standard procedure for determining the octanol-water partition coefficient.

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

pH meter

-

Analytical instrument for quantification (e.g., GC-MS or UV-Vis spectrophotometer)

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents together and allowing them to separate.

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of the other phase to the separatory funnel.

-

Shake the funnel for a sufficient time to reach partitioning equilibrium.

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in both the n-octanol and the aqueous phases using a suitable analytical technique.

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

This compound is synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway, which produces the precursor geranyl diphosphate (GPP).[14][15] The enzyme this compound synthase then catalyzes the cyclization of GPP to form this compound.[16][17]

References

- 1. This compound | C10H16 | CID 7461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - this compound (CAS N° 99-85-4) [scentree.co]

- 3. This compound CAS#: 99-85-4 [m.chemicalbook.com]

- 4. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]

- 5. This compound, 99-85-4 [thegoodscentscompany.com]

- 6. Terpinene - Wikipedia [en.wikipedia.org]

- 7. consolidated-chemical.com [consolidated-chemical.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. indenta.com [indenta.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 14. researchgate.net [researchgate.net]

- 15. Production of γ-terpinene by metabolically engineered Escherichia coli using glycerol as feedstock - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound synthase - Wikipedia [en.wikipedia.org]

The Isomeric Landscape of Gamma-Terpinene: A Technical Guide to Forms and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-terpinene, a naturally occurring monoterpene, is a significant component of various essential oils and a precursor in the biosynthesis of valuable aromatic compounds such as thymol and carvacrol. Its utility in the pharmaceutical, cosmetic, and flavor industries necessitates a thorough understanding of its isomeric forms and their relative stability. This technical guide provides an in-depth analysis of the primary isomers of terpinene—alpha, beta, and gamma—focusing on their structural differences, thermodynamic stability, and the methodologies employed for their characterization. Detailed experimental protocols for gas chromatography-based analysis and visualizations of biosynthetic and isomerization pathways are presented to support further research and development.

Introduction to Terpinene Isomers

Terpinenes are a group of isomeric monoterpenes with the molecular formula C₁₀H₁₆. They share a p-menthane carbon skeleton but differ in the position of their two carbon-carbon double bonds.[1][2] The three primary isomers are alpha-terpinene (α-terpinene), beta-terpinene (β-terpinene), and this compound (γ-terpinene).[2][3] A fourth isomer, delta-terpinene (δ-terpinene), is more commonly known as terpinolene.

-

Alpha-Terpinene (p-Mentha-1,3-diene): The double bonds are located at the 1 and 3 positions of the p-menthane ring.[3]

-

Beta-Terpinene (p-Mentha-1(7),3-diene): This isomer has an exocyclic double bond at the 7-position and an endocyclic double bond at the 3-position. Notably, β-terpinene is not commonly found in nature and is often prepared synthetically from sabinene.[2][4]

-

This compound (p-Mentha-1,4-diene): The double bonds are situated at the 1 and 4 positions of the p-menthane ring.

The distinct placement of these double bonds significantly influences the physical, chemical, and biological properties of each isomer.

Isomeric Stability

The relative stability of the terpinene isomers is a critical factor in their natural abundance, their interconversion under various conditions, and their suitability for specific applications. Thermodynamic stability is typically assessed by comparing the standard Gibbs free energy of formation (ΔGf°) and the standard enthalpy of formation (ΔHf°). Lower values for these parameters indicate greater stability.

| Isomer | Avg. Ideal Gas Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Avg. Ideal Gas Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| α-Terpinene | -26.96 | 114.77 |

| γ-Terpinene | -17.58 | 124.64 |

| β-Terpinene | Data not available from the same comparative study | Data not available from the same comparative study |

Data presented is the average of values calculated using the Joback–Reid, Constantinou–Gani, and Benson group contribution methods as reported in "Thermodynamics of the Isomerization of Monoterpene Epoxides".

The data suggests that α-terpinene is thermodynamically more stable than γ-terpinene, as indicated by its lower enthalpy and Gibbs free energy of formation. The conjugated double bond system in α-terpinene contributes to its enhanced stability compared to the isolated double bonds in γ-terpinene. Studies on the degradation of terpinene isomers have shown that α-terpinene can degrade rapidly, particularly in the presence of UV light and heat, while γ-terpinene exhibits greater stability under light-protected conditions.

Biosynthesis and Isomerization Pathways

In nature, γ-terpinene is synthesized from geranyl diphosphate (GPP) through the methylerythritol 4-phosphate (MEP) or the mevalonate (MVA) pathway. The cyclization of GPP is catalyzed by the enzyme γ-terpinene synthase.

The terpinene isomers can be interconverted, particularly under acidic conditions. This acid-catalyzed isomerization is a key process in both industrial synthesis and natural product chemistry. The generally accepted mechanism involves the protonation of a double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield an isomeric terpene.

Below are diagrams illustrating the biosynthesis of γ-terpinene and the proposed acid-catalyzed isomerization pathway between terpinene isomers.

Caption: Biosynthesis of γ-Terpinene from Geranyl Diphosphate.

References

An In-depth Technical Guide to the Degradation Products and Pathways of Gamma-Terpinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of gamma-terpinene, a monoterpene found in numerous essential oils. The document details the primary degradation pathways, identifies the resulting products, and presents available quantitative data. Furthermore, it outlines relevant experimental protocols and explores the impact of this compound and its degradation products on key cellular signaling pathways.

Introduction to this compound

This compound (γ-terpinene) is a cyclic monoterpene with the chemical formula C₁₀H₁₆. It is a key component of the essential oils of various plants, including citrus fruits, tea tree, and thyme. Its antioxidant, anti-inflammatory, and antimicrobial properties have made it a subject of interest in the pharmaceutical and cosmetic industries. However, the reactivity of its two double bonds makes it susceptible to degradation through various mechanisms, leading to a range of transformation products that may have distinct biological activities. Understanding these degradation pathways is crucial for assessing the stability, efficacy, and safety of products containing this compound.

Major Degradation Pathways and Products

This compound degrades through several key pathways, including atmospheric oxidation, autoxidation, thermal degradation, photochemical degradation, and microbial degradation.

Atmospheric (Gas-Phase) Oxidation

In the atmosphere, the degradation of γ-terpinene is primarily initiated by hydroxyl (•OH) radicals, ozone (O₃), and nitrate radicals (NO₃). The reaction with •OH radicals is particularly significant in indoor environments where γ-terpinene is present in consumer products.

The reaction with •OH radicals can proceed via two main routes: H-atom abstraction and •OH addition. The addition of •OH to the double bonds is the dominant pathway, leading to the formation of hydroxy-γ-terpinene radicals. These radicals rapidly react with molecular oxygen to form hydroxy-γ-terpinene peroxy radicals (OH-γ-terp-RO₂•). These peroxy radicals can then undergo a series of unimolecular and bimolecular reactions, including autoxidation, to form highly oxygenated molecules (HOMs), dicarbonyls, and other smaller volatile organic compounds (OVOCs) like formaldehyde. These low-volatility products can contribute to the formation of secondary organic aerosols (SOAs).[1]

A notable product of the reaction between γ-terpinene and •OH radicals via H-atom abstraction is p-cymene .[2]

Key Degradation Products:

-

p-Cymene

-

Formaldehyde

-

Other carbonyls (e.g., dicarbonyls)[1]

-

Highly Oxygenated Molecules (HOMs)

-

Secondary Organic Aerosols (SOAs)[1]

Autoxidation (Lipid Peroxidation)

In the presence of lipids and oxygen, γ-terpinene can undergo autoxidation. This process is particularly relevant in the context of its use as an antioxidant in oils and emulsions. During autoxidation, γ-terpinene can generate hydroperoxyl (HOO•) radicals. The primary organic product of γ-terpinene peroxidation is p-cymene . The mechanism involves a rapid cross-reaction between the hydroperoxyl radicals generated from γ-terpinene and lipid peroxyl radicals (LOO•), which terminates the lipid peroxidation chain reaction.

Key Degradation Products:

-

p-Cymene

-

Hydroperoxyl radicals (HOO•)

References

The Pharmacological Landscape of γ-Terpinene: A Technical Review of Its Therapeutic Potential

An in-depth exploration of the diverse pharmacological activities of gamma-terpinene (γ-terpinene), a naturally occurring monoterpene found in the essential oils of numerous aromatic plants. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, antinociceptive, and acaricidal properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

This compound, a key component of essential oils from plants like Thymus capitatus and Eucalyptus species, has emerged as a promising natural compound with a broad spectrum of pharmacological effects.[1][2] Extensive in vitro and in vivo studies have demonstrated its potential for development into novel therapeutic agents for a variety of clinical conditions.[1] This technical guide synthesizes the current scientific literature, presenting a detailed analysis of its biological activities and underlying mechanisms of action.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily through its ability to retard lipid peroxidation.[3][4][5] Its mechanism of action is distinct from that of vitamin E, involving a rapid chain termination through a cross-reaction between hydroperoxyl (HOO•) and linoleylperoxyl (LOO•) radicals.[3][5] This unique mechanism makes it a potentially valuable additive to edible lipids to enhance their oxidative stability.[3][4] Furthermore, γ-terpinene demonstrates a synergistic antioxidant effect when combined with phenols and polyphenols, such as α-tocopherol, by regenerating them from their radical forms via the generation of hydroperoxyl radicals.[6][7] Studies have also shown its ability to synergistically inhibit the oxidation of low-density lipoprotein (LDL) when combined with rutin and ascorbic acid, suggesting potential benefits for cardiovascular health.[8][9]

Quantitative Data on Antioxidant Activity

| Compound/Combination | Model System | Endpoint | Result | Reference |

| γ-Terpinene | Linoleic acid peroxidation | Inhibition of peroxidation | Retards peroxidation | [3] |

| γ-Terpinene + PMHC/CAPE | Stripped sunflower oil, squalene, styrene autoxidation | Inhibition duration | Increased with γ-terpinene concentration | [6] |

| γ-Terpinene + α-tocopherol | Not-purified sunflower oil oxidation (130 °C) | Induction period | Increased from ~2 h to 3.4 h | [7] |

Experimental Protocols

Inhibition of Linoleic Acid Peroxidation: The antioxidant activity of γ-terpinene was evaluated by monitoring the peroxidation of linoleic acid. The reaction is typically initiated by a radical initiator, and the formation of conjugated dienes, a primary product of lipid peroxidation, is measured spectrophotometrically at 234 nm. The ability of γ-terpinene to delay the onset of this absorbance increase indicates its antioxidant capacity.[3]

Synergistic Antioxidant Activity Assessment: The synergistic effect of γ-terpinene with other antioxidants like 2,2,5,7,8-pentamethyl-6-chromanol (PMHC) and caffeic acid phenethyl ester (CAPE) was determined by differential oximetry during the inhibited autoxidation of substrates like stripped sunflower oil. The duration of the inhibition period in the presence of the mixture was compared to the sum of the inhibition periods of the individual compounds.[6]

Signaling Pathway

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory and antinociceptive properties in various animal models of inflammation.[10][11] It effectively reduces paw edema induced by carrageenan, prostaglandin E2 (PGE2), bradykinin, and histamine.[2] In models of acute joint inflammation, orally administered γ-terpinene decreased leukocyte migration, joint edema, and myeloperoxidase (MPO) activity.[10][11] Furthermore, it has been shown to inhibit fluid extravasation in the acetic acid model of microvascular permeability and reduce neutrophil migration and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in carrageenan-induced peritonitis.[2] The anti-inflammatory effects appear to be mediated, at least in part, through the modulation of the PGE2/IL-10 axis.[12]

Quantitative Data on Anti-inflammatory Activity

| Activity | Model | Doses | Effect | Reference |

| Anti-inflammatory | Zymosan-induced joint inflammation | 25, 50, 75, 100 mg/kg (oral) | Decreased leukocyte migration, joint edema, and MPO activity | [10] |

| Antinociceptive | Carrageenan-induced paw edema | 25, 50, 75, 100 mg/kg (oral) | Dose-dependent reduction in paw edema and mechanical hyperalgesia | [10][11] |

| Anti-inflammatory | Carrageenan-induced peritonitis | Not specified | Reduced neutrophil migration and production of IL-1β and TNF-α | [2] |

| Anti-inflammatory | LPS-stimulated macrophages | Not specified | Reduced IL-1β and IL-6, enhanced IL-10 | [12] |

Experimental Protocols

Zymosan-Induced Joint Inflammation: Male Wistar rats are anesthetized, and zymosan is injected intra-articularly into the right knee joint to induce inflammation. γ-Terpinene is administered orally at various doses (25, 50, 75, and 100 mg/kg) prior to zymosan injection. Joint edema is measured using a plethysmometer. Leukocyte migration into the synovial fluid is quantified by counting cells in a Neubauer chamber. Myeloperoxidase (MPO) activity in the periarticular tissue is determined as an index of neutrophil infiltration.[10]

LPS-Stimulated Macrophage Assay: Murine peritoneal macrophages are harvested and cultured. The cells are then stimulated with lipopolysaccharide (LPS) in the presence or absence of γ-terpinene. The production of cytokines such as IL-1β, IL-6, and IL-10 in the culture supernatant is measured using ELISA. The expression of cyclooxygenase-2 (COX-2) and the production of PGE2 are also quantified to investigate the mechanism of action.[12]

Signaling Pathway

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it a potential natural alternative to synthetic antimicrobial agents.[13][14] Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including foodborne pathogens like Staphylococcus aureus, Escherichia coli, and Salmonella enterica.[15] The antimicrobial action is often attributed to its ability to disrupt the cell membranes of microorganisms.[16]

Quantitative Data on Antimicrobial Activity

| Microorganism | Assay | Result (MIC50 mg/mL) | Reference |

| Staphylococcus aureus | Microdilution | 0.420 - 0.747 | [15] |

| Escherichia coli | Microdilution | 0.421 - 0.747 | [15] |

| Salmonella enterica | Microdilution | 0.420 - 1.598 | [15] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity of γ-terpinene is typically assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method. Serial dilutions of γ-terpinene are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[13][15]

Anticancer Activity

Recent studies have highlighted the anticancer potential of γ-terpinene.[17][18][19] It has been shown to induce apoptosis in cancer cells and modulate key signaling pathways involved in tumor progression.[18] In melanoma cells, γ-terpinene significantly increased Caspase-3 activity, a key executioner of apoptosis.[17] It also caused cell cycle arrest at the G0/G1 phase.[17] Furthermore, in a subcutaneous mouse tumor model, γ-terpinene exhibited remarkable antitumoral activity, significantly reducing tumor diameter compared to the standard chemotherapeutic drug, dacarbazine.[18]

Quantitative Data on Anticancer Activity

| Cell Line/Model | Parameter | Result | Reference |

| A-2058 Melanoma Cells | Caspase-3 Activity | 4.91-fold increase compared to dacarbazine | [17] |

| A-2058 Melanoma Cells | Cell Cycle | 74% of cells in G0/G1 phase | [17] |

| Subcutaneous Mouse Tumor Model | Tumor Diameter | 1.75-fold reduction compared to dacarbazine | [18] |

Experimental Protocols

Cell Viability and Apoptosis Assays: The cytotoxic effects of γ-terpinene on cancer cell lines are evaluated using assays such as the MTT assay. To investigate the mechanism of cell death, apoptosis is assessed using techniques like AO/EB staining or flow cytometry for cell cycle analysis and Annexin V/PI staining. The activity of key apoptotic proteins like Caspase-3 is measured using specific activity assays.[17][18]

In Vivo Tumor Model: The antitumor efficacy of γ-terpinene is evaluated in animal models, such as a subcutaneous mouse tumor model. Cancer cells are injected subcutaneously into mice. Once tumors are established, the mice are treated with γ-terpinene, a standard chemotherapeutic agent, or a vehicle control. Tumor growth is monitored by measuring tumor volume over time. At the end of the study, tumors are excised and weighed.[18]

Signaling Pathway

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in models of acute cerebral ischemia.[20] Intraperitoneal administration of γ-terpinene during reperfusion significantly reduced neurological deficits and cerebral infarct size in rats subjected to middle cerebral artery occlusion (MCAO).[20] The neuroprotective mechanism involves the suppression of inflammation, apoptosis, and oxidative stress.[20] Specifically, γ-terpinene mitigated the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and pro-apoptotic factors (Bax, caspase-3) in the ischemic brain regions.[20]

Quantitative Data on Neuroprotective Effects

| Model | Doses | Effect | Reference |

| MCAO-induced cerebral ischemia in rats | 10 and 15 mg/kg (i.p.) | Significantly reduced neurological deficits and cerebral infarct size | [20] |

| MCAO-induced cerebral ischemia in rats | 15 mg/kg (i.p.) | Mitigated TNF-α, IL-1β, Bax, and caspase-3 levels | [20] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model: Cerebral ischemia is induced in male Wistar rats by occluding the middle cerebral artery using the intraluminal filament technique. After a period of occlusion, the filament is withdrawn to allow for reperfusion. γ-Terpinene is administered intraperitoneally at the onset of reperfusion. Neurological deficits are scored, and the cerebral infarct size and edema are measured 24 hours after MCAO. Biochemical assays are performed on brain tissue to assess markers of oxidative stress (SOD, GPx, catalase) and inflammation (TNF-α, IL-1β). The expression of apoptotic proteins (Bax, Bcl-2, caspase-3) is evaluated by real-time PCR, ELISA, and immunohistochemistry.[20]

Antinociceptive Activity

This compound possesses significant antinociceptive (pain-relieving) effects, as demonstrated in various models of chemical-induced pain.[21] It has shown efficacy in the formalin, capsaicin, and glutamate-induced nociception tests in mice.[21] The antinociceptive action of γ-terpinene appears to involve the cholinergic and opioid systems, as its effects were inhibited by pretreatment with naloxone (an opioid antagonist) and atropine and mecamylamine (cholinergic antagonists).[21]

Quantitative Data on Antinociceptive Activity

| Model | Doses | Effect | Reference |

| Formalin, capsaicin, and glutamate tests | 1.562 to 50 mg/kg (p.o.) | Showed antinociceptive effect | [21] |

| Capsaicin-induced nociception | 25 and 50 mg/kg (p.o.) | Significant reduction in paw licking time | [21] |

Experimental Protocols

Glutamate-Induced Nociception Test: Mice are pretreated with γ-terpinene orally. After a set period, a solution of glutamate is injected into the subplantar region of the right hind paw. The amount of time the animals spend licking the injected paw is recorded for 15 minutes following the injection. A reduction in licking time compared to the vehicle-treated group indicates an antinociceptive effect. To investigate the mechanism, animals can be pretreated with various antagonists (e.g., naloxone, atropine) before the administration of γ-terpinene.[21]

Acaricidal Activity

This compound has shown notable acaricidal (tick-killing) activity against various tick species.[22][23] Studies have demonstrated its effectiveness against Hyalomma anatolicum and Hyalomma marginatum.[22][23] The acaricidal effect is dose-dependent, with higher concentrations leading to increased mortality.[22][24]

Quantitative Data on Acaricidal Activity

| Tick Species | Assay | Result (LC50) | Reference |

| Hyalomma anatolicum | Adult immersion test | 4.86 mg/mL | [22][25][26] |

Experimental Protocols

Adult Immersion Test: Unfed adult ticks are immersed in different concentrations of γ-terpinene solution for a specified period. After immersion, the ticks are dried and placed in a controlled environment. Mortality is assessed at various time points post-treatment. The concentration of γ-terpinene that causes 50% mortality (LC50) is calculated to determine its acaricidal potency.[22][25]

Conclusion

This compound is a multifaceted natural compound with a wide array of pharmacological activities that hold significant promise for therapeutic applications. Its well-documented antioxidant, anti-inflammatory, antimicrobial, anticancer, neuroprotective, antinociceptive, and acaricidal properties provide a strong foundation for further research and development. The detailed experimental protocols and mechanistic insights presented in this guide offer a valuable resource for scientists working to unlock the full therapeutic potential of this versatile monoterpene. Future studies should focus on clinical trials to establish its efficacy and safety in humans, as well as on the development of novel drug delivery systems to enhance its bioavailability and therapeutic index.

References

- 1. Pharmacological activities of this compound: A review | Research, Society and Development [rsdjournal.org]

- 2. This compound Modulates Acute Inflammatory Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of lipid peroxidation by this compound, an unusual and potentially useful hydrocarbon antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synergic antioxidant activity of γ-terpinene with phenols and polyphenols enabled by hydroperoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound: Significance and symbolism [wisdomlib.org]

- 9. The monoterpene terpinolene from the oil of Pinus mugo L. in concert with alpha-tocopherol and beta-carotene effectively prevents oxidation of LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on the articular inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The therapeutic potential and molecular mechanism of Alpha-pinene, this compound, and P-cymene against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer effect of terpenes: focus on malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effects of [Formula: see text]-Terpinene in Rats with Acute Cerebral Ischemia: Modulation of Inflammation, Apoptosis, and Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Involvement of Cholinergic and Opioid System in γ-Terpinene-Mediated Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of acaricidal effect of terpinolene and γ-terpinene on Hyalomma anatolicum and in silico screening of herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acaricidal activity of Satureja thymbra L. essential oil and its major components, carvacrol and this compound against adult Hyalomma marginatum (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of acaricidal effect of terpinolene and γ-terpinene on Hyalomma anatolicum and in silico screening of herbs -Journal of Veterinary Science | Korea Science [koreascience.kr]

in vitro cytotoxic effects of gamma-terpinene

An In-Depth Technical Guide to the In Vitro Cytotoxic Effects of Gamma-Terpinene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (γ-terpinene) is a naturally occurring monoterpene found in the essential oils of numerous aromatic plants, including tea tree, thyme, oregano, and eucalyptus.[1][2][3] Traditionally recognized for its antimicrobial, anti-inflammatory, and antioxidant properties, recent scientific investigations have highlighted its potential as a cytotoxic and antitumor agent.[4][5][6] This technical guide provides a comprehensive overview of the , focusing on its mechanisms of action against cancer cells, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanisms of this compound-Induced Cytotoxicity

The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells.

Induction of Apoptosis

This compound has been shown to trigger apoptosis, a controlled and organized process of cell dismantling that is a key target for cancer therapies. In human melanoma A-2058 cells, treatment with this compound leads to a significant increase in the activity of Caspase-3, a critical executioner enzyme in the apoptotic cascade.[7] The induction of apoptosis by phytochemicals often involves the modulation of the Bcl-2 family of proteins.[7] The proposed pathway involves the upregulation of pro-apoptotic proteins like p53 and Bax, which in turn disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[7][8]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by arresting the cell cycle. Studies on human melanoma cells (A-2058) demonstrated that this compound causes cell cycle arrest, primarily in the G0/G1 phase.[1][7] This prevents the cells from entering the S phase (DNA synthesis), thereby halting their division and growth.[7] This effect was also observed in plant meristematic cells, where this compound significantly reduced the mitotic index.[1][2][3]

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative potential of this compound has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are summarized below. Notably, this compound shows selectivity, with significantly lower efficacy against normal, non-cancerous cell lines.

| Cell Line | Cell Type | Organism | Assay | IC50 / CC50 (µM) | Key Finding | Reference |

| B16-F10 | Melanoma | Murine | Proliferation | 38.19 | Potent anti-proliferative effect. | [1][2][3] |

| A-2058 | Melanoma | Human | Apoptosis | Not specified | High activity; induced G0/G1 arrest and Caspase-3 activation. | [7] |

| L929 | Fibroblast (Normal) | Murine | MTT | 333.3 | Moderate cytotoxicity against normal fibroblasts. | [9] |

| SVEC 4-10 | Endothelial (Normal) | Murine | MTT | 366.7 | Moderate cytotoxicity against normal endothelial cells. | [9] |

| RAW 264.7 | Macrophage (Normal) | Murine | Viability | Not affected | No significant effect on the viability of normal macrophages. | [1][2] |

| HSC-3 | Oral Squamous Carcinoma | Human | MTT | Not calculable | Did not show significant cytotoxic activity. | [10] |

| SCC-25 | Oral Squamous Carcinoma | Human | MTT | Not calculable | Did not show significant cytotoxic activity. | [10] |

Detailed Experimental Protocols

Standard in vitro assays are employed to characterize the cytotoxic effects of this compound. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Methodology:

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (if applicable). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance (optical density) of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates late apoptotic and necrotic cells with compromised membranes.

Methodology:

-

Cell Preparation: Induce apoptosis by treating cells with this compound for a predetermined time. Harvest both adherent and suspension cells and collect them by centrifugation (e.g., 300 x g for 5 minutes).[16]

-

Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[18]

-

Incubation: Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.[17]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples promptly (within 1 hour) using a flow cytometer.[17] FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells/debris

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases (caspase-3 and -7), providing a direct measure of apoptosis induction. The assay utilizes a specific substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.

Methodology:

-

Cell Plating and Treatment: Seed cells in a 96-well, white-walled plate (for luminescence) or clear plate (for colorimetric) and treat with this compound as previously described.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) or a similar kit's reagent according to the manufacturer's instructions.[19] This typically involves reconstituting a lyophilized substrate with a buffer.

-

Lysis and Substrate Cleavage: Add a volume of the prepared reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL of medium). Mix gently on a plate shaker. The reagent contains a detergent to lyse the cells and the pro-luminescent caspase substrate.

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[20]

-

Data Acquisition: Measure the resulting luminescence or absorbance using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 present in the sample.[21][22]

Conclusion

This compound demonstrates significant in vitro cytotoxic and anti-proliferative effects against specific cancer cell lines, particularly melanoma.[1][7] Its primary mechanisms of action involve the induction of apoptosis through the activation of the caspase cascade and the halting of cell proliferation via G0/G1 cell cycle arrest.[3][7] The compound shows a degree of selectivity, exhibiting lower toxicity towards normal, non-cancerous cells.[9] While these findings are promising, further investigations are necessary to fully elucidate the complex signaling pathways involved and to evaluate its potential as a safe and effective component of future anticancer therapies.[2][3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Toxicogenetic profile and antioxidant evaluation of this compound: Molecular docking and in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacological activities of this compound: A review | Research, Society and Development [rsdjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The therapeutic potential and molecular mechanism of Alpha-pinene, this compound, and P-cymene against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ptglab.com [ptglab.com]

- 17. Annexin V Staining Protocol [bdbiosciences.com]

- 18. genedirex.com [genedirex.com]

- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 20. abcam.com [abcam.com]

- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

The Discovery and Synthesis of Gamma-Terpinene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-terpinene, a naturally occurring monoterpene, is a significant component of various essential oils and a molecule of increasing interest in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing both historical context and modern synthetic methodologies. This document outlines the initial isolation and characterization of this monoterpene, followed by an in-depth exploration of its chemical and biosynthetic production routes. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a valuable resource for researchers and professionals in relevant fields.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work on terpenes and essential oils in the late 19th century. While a singular "discovery" paper for this compound is not readily identifiable, its isolation and characterization were a part of the broader systematic investigation of these natural products.

German chemist Otto Wallach , a key figure in terpene chemistry, laid the foundational groundwork for the field.[1][2][3] His meticulous work on the components of essential oils, for which he was awarded the Nobel Prize in Chemistry in 1910, led to the identification and structural elucidation of numerous terpenes.[1][2][3] The distillation of essential oils, a practice refined over centuries, was the primary method for obtaining these volatile compounds.[4] Wallach and his contemporaries systematically separated the complex mixtures of essential oils, leading to the characterization of isomeric hydrocarbons like the terpinenes.[1][4] this compound, along with its isomers alpha-terpinene and terpinolene, was identified as a constituent of essential oils from sources such as coriander, lemon, and cumin.

The early 20th century saw further advancements in the understanding of terpene biosynthesis, with Leopold Ruzicka's formulation of the "biogenetic isoprene rule," which provided a framework for how these molecules are constructed in nature.[4] This historical progression from the initial extraction of essential oils to the systematic characterization of their components marks the era of this compound's discovery.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | |

| Molar Mass | 136.23 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Herbaceous, citrusy, lemon-like | |

| Boiling Point | 182-183 °C | |

| Melting Point | -27 °C | |

| Density | 0.849 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; soluble in ethanol and ether | |

| Refractive Index | 1.474 at 20 °C |

Synthesis of this compound

This compound can be obtained through both chemical synthesis and biological processes. Chemical synthesis often involves the isomerization of more abundant terpenes, while biosynthesis details the natural enzymatic pathways.

Chemical Synthesis: Acid-Catalyzed Isomerization

A common and economically viable method for the chemical synthesis of this compound is the acid-catalyzed isomerization of other monoterpenes, such as α-pinene and limonene, which are readily available from turpentine and citrus oils, respectively. These reactions typically yield a mixture of terpene isomers, from which this compound can be isolated.

The acid-catalyzed isomerization of α-pinene can produce a variety of monocyclic and bicyclic terpenes, including this compound. The product distribution is highly dependent on the catalyst and reaction conditions.

Experimental Protocol: Isomerization of α-Pinene using an Acid-Treated Clay Catalyst [5]

-

Materials:

-

α-Pinene (98% purity)

-

Acid-activated montmorillonite clay

-

Anhydrous sodium sulfate

-

Solvent (e.g., toluene)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

-

-

Procedure:

-